trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
CAS No.:
Cat. No.: VC14553073
Molecular Formula: C12H13N5Na3O13P3
Molecular Weight: 597.15 g/mol
* For research use only. Not for human or veterinary use.
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate -](/images/structure/VC14553073.png)
Specification
Molecular Formula | C12H13N5Na3O13P3 |
---|---|
Molecular Weight | 597.15 g/mol |
IUPAC Name | trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Standard InChI | InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1 |
Standard InChI Key | SLVVSIUNIVFLJS-AZIZZYAFSA-K |
Isomeric SMILES | C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] |
Canonical SMILES | C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a stereochemically defined pyrrolo[2,1-f] triazin-7-yl nucleobase analog linked to a modified ribose moiety (oxolane ring) substituted with a cyano group at the 5'-position. The 5'-hydroxyl group is replaced by a triphosphate moiety, which is critical for its pharmacological activity. The trisodium counterions stabilize the negatively charged phosphate groups, enhancing solubility in aqueous media .
Key structural attributes:
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Stereochemistry: (2R,3S,4R,5R) configuration ensures optimal binding to viral polymerases.
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Functional groups:
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular weight | 597.15 g/mol | |
Solubility | >100 mg/mL in aqueous buffer | |
Stability | Stable at -20°C (lyophilized) | |
pKa (phosphate groups) | ~1.5, 6.5, and 11.0 | Calculated |
Mechanism of Action
Viral RNA Polymerase Inhibition
GS-443902 competitively inhibits viral RdRp by mimicking adenosine triphosphate (ATP). Upon intracellular phosphorylation to its triphosphate form, it incorporates into nascent viral RNA strands, causing chain termination due to the absence of a 3'-hydroxyl group. This mechanism is conserved across multiple RNA viruses, including Coronaviridae and Filoviridae .
Critical steps in antiviral activity:
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Cellular uptake: Prodrug remdesivir (GS-5734) enters cells via passive diffusion and endocytosis.
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Metabolic activation: Sequential phosphorylation by cellular kinases converts remdesivir to GS-443902 .
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RNA incorporation: GS-443902 binds RdRp-active sites, competing with natural nucleotides (e.g., ATP).
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Chain termination: The 1'-cyano group prevents RNA elongation after incorporation .
Enzymatic Selectivity
GS-443902 exhibits preferential inhibition of viral polymerases over human DNA-dependent RNA polymerases (e.g., Pol II), minimizing host toxicity. In vitro studies demonstrate IC₅₀ values of 1.1 µM for respiratory syncytial virus (RSV) RdRp and 5 µM for hepatitis C virus (HCV) RdRp .
Pharmacological Applications
Ebola Virus (EBOV)
GS-443902 is the primary metabolite responsible for remdesivir's activity against EBOV. In rhesus macaques, a single 10 mg/kg intravenous dose of remdesivir produced PBMC concentrations of GS-443902 exceeding the EC₅₀ for 24 hours, achieving >50% viral suppression .
Key findings:
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In vitro EC₅₀: 0.07–0.14 µM (EBOV replication in HeLa cells) .
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In vivo half-life: 14 hours in PBMCs, enabling sustained antiviral effects .
SARS-CoV-2 (COVID-19)
As the active form of the FDA-approved drug remdesivir, GS-443902 underlies clinical efficacy in reducing COVID-19 hospitalization durations. It inhibits SARS-CoV-2 RdRp with an EC₅₀ of 0.77 µM in human airway epithelial cells .
Clinical correlation:
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Time to recovery: Reduced by 5 days in severe COVID-19 cases (ACTT-1 trial) .
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Viral load reduction: 2.8-log decrease in nasopharyngeal swabs (Day 5 post-treatment) .
Pharmacokinetics and Metabolism
Biodistribution
GS-443902 accumulates preferentially in target tissues, including macrophages and endothelial cells:
Metabolic Pathways
Remdesivir undergoes hydrolysis by cathepsin A and carboxylesterase 1 to form GS-441524, which is subsequently phosphorylated to GS-443902. The trisodium salt formulation enhances stability during systemic circulation .
Research Advancements and Future Directions
Emerging Viral Targets
Ongoing studies explore GS-443902's utility against Nipah virus (NiV) and Lassa virus (LASV), with preliminary in vitro EC₅₀ values of 0.3 µM and 1.2 µM, respectively .
Combination Therapies
Synergistic effects are observed with interferon-β1b, enhancing antiviral activity by 8-fold in SARS-CoV-2 models .
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